5-Isopropyl-1,3,4-oxadiazol-2-amine
CAS No.: 65283-97-8
Cat. No.: VC2359984
Molecular Formula: C5H9N3O
Molecular Weight: 127.14 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 65283-97-8 |
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Molecular Formula | C5H9N3O |
Molecular Weight | 127.14 g/mol |
IUPAC Name | 5-propan-2-yl-1,3,4-oxadiazol-2-amine |
Standard InChI | InChI=1S/C5H9N3O/c1-3(2)4-7-8-5(6)9-4/h3H,1-2H3,(H2,6,8) |
Standard InChI Key | IIOLDHZNWWMEHN-UHFFFAOYSA-N |
SMILES | CC(C)C1=NN=C(O1)N |
Canonical SMILES | CC(C)C1=NN=C(O1)N |
Introduction
Chemical Structure and Properties
Structural Characteristics
5-Isopropyl-1,3,4-oxadiazol-2-amine belongs to the class of 1,3,4-oxadiazoles, which are five-membered heterocyclic compounds containing one oxygen and two nitrogen atoms. The structure features an isopropyl group at position 5 and an amino group at position 2 of the oxadiazole ring .
The molecular structure can be represented as:
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Molecular Formula: C₅H₉N₃O
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IUPAC Name: 5-propan-2-yl-1,3,4-oxadiazol-2-amine
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SMILES: CC(C)C1=NN=C(O1)N
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InChI: InChI=1S/C5H9N3O/c1-3(2)4-7-8-5(6)9-4/h3H,1-2H3,(H2,6,8)
Physical and Chemical Properties
Table 1: Physical and Chemical Properties of 5-Isopropyl-1,3,4-oxadiazol-2-amine
Property | Value |
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Molecular Weight | 127.144 g/mol |
Density | 1.145 g/cm³ |
Melting Point | 182-183 °C |
Boiling Point | 236.41 °C at 760 mmHg |
Flash Point | 96.778 °C |
LogP | 1.35640 |
Exact Mass | 127.07500 |
Polar Surface Area (PSA) | 64.94000 |
Index of Refraction | 1.509 |
Appearance | Solid |
Storage Condition | 2-8 °C |
Spectroscopic Properties
The compound displays characteristic spectroscopic properties that assist in its identification and purity assessment. Predicted collision cross-section data provides valuable information for mass spectrometry analysis:
Table 2: Predicted Collision Cross Section for Various Adducts
Adduct | m/z | Predicted CCS (Ų) |
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[M+H]⁺ | 128.08184 | 124.3 |
[M+Na]⁺ | 150.06378 | 134.9 |
[M+NH₄]⁺ | 145.10838 | 131.7 |
[M+K]⁺ | 166.03772 | 133.1 |
[M-H]⁻ | 126.06728 | 125.8 |
[M+Na-2H]⁻ | 148.04923 | 128.9 |
[M]⁺ | 127.07401 | 126.0 |
[M]⁻ | 127.07511 | 126.0 |
Synthesis Methods
Iodine-Mediated Oxidative Cyclization
One of the established methods for synthesizing 5-Isopropyl-1,3,4-oxadiazol-2-amine involves iodine-mediated oxidative cyclization. As reported in the Journal of Organic Chemistry, this approach uses iodine and potassium carbonate in 1,4-dioxane at 80°C .
The synthesis typically follows this reaction pathway:
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Formation of semicarbazide derivatives from the corresponding aldehydes
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Cyclization using iodine as an oxidizing agent to form the oxadiazole ring
This transition-metal-free sequential synthesis process is compatible with various aldehydes, including those with isopropyl substituents, providing efficient access to 5-isopropyl-1,3,4-oxadiazol-2-amine .
Cyclization of Acylhydrazides
Another synthetic route involves the cyclization of appropriate acylhydrazides with suitable reagents. A common method includes:
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Reaction of isopropyl-containing hydrazine derivatives with carbon disulfide in the presence of a base
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Subsequent cyclization with an oxidizing agent to form the oxadiazole ring
The synthesis can be optimized for large-scale production using continuous flow reactors to ensure consistent reaction conditions and high yields .
Biological Activities and Mechanism of Action
Enzyme Inhibition Properties
5-Isopropyl-1,3,4-oxadiazol-2-amine, like other 1,3,4-oxadiazole derivatives, has demonstrated significant enzyme inhibitory activities. Research has indicated that compounds of this structural class can inhibit:
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Monoamine oxidase enzymes (MAO-A and MAO-B)
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Cholinesterase enzymes (acetylcholinesterase and butyrylcholinesterase)
These inhibitory properties make 5-Isopropyl-1,3,4-oxadiazol-2-amine a potential candidate for the treatment of neurological disorders such as Alzheimer's disease, where cholinesterase inhibition is a key therapeutic strategy.
Structure-Activity Relationships
Studies on 5-substituted 1,3,4-oxadiazol-2-amines have revealed important structure-activity relationships that influence their biological efficacy:
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The presence of the isopropyl group at position 5 affects the compound's lipophilicity and binding affinity to target enzymes
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The amino group at position 2 participates in hydrogen bonding interactions with receptor binding sites
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The oxadiazole ring serves as a rigid scaffold that positions functional groups in optimal orientations for biological interactions
Research on related compounds has shown that 5-substituted 1,3,4-oxadiazol-2-amines with alkyl substituents (like isopropyl) often demonstrate dual inhibition of both acetylcholinesterase and butyrylcholinesterase, with IC₅₀ values ranging from 12.8 to 99.2 μM for acetylcholinesterase .
Pharmacological Applications
Drug Development Considerations
When considering 5-Isopropyl-1,3,4-oxadiazol-2-amine for drug development, several factors must be evaluated:
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Pharmacokinetic Properties: The isopropyl group enhances lipophilicity, potentially improving blood-brain barrier penetration for neurological applications
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Selectivity: The compound's selectivity for specific enzymes or receptors must be optimized to minimize side effects
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Toxicity Profile: Comprehensive toxicological studies are necessary to establish safety margins
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Structure Modification: The scaffold offers opportunities for structural modifications to enhance potency, selectivity, and pharmacokinetic properties
Comparison with Related Compounds
Structural Analogues
Table 3: Comparison of 5-Isopropyl-1,3,4-oxadiazol-2-amine with Related Compounds
Bioactivity Comparison
Studies on various 5-substituted 1,3,4-oxadiazol-2-amines have shown that the nature of the substituent at position 5 significantly influences bioactivity:
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Alkyl Substituents (like isopropyl): Generally show moderate dual inhibition of cholinesterases
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Aryl Substituents: Often demonstrate higher potency but different selectivity profiles
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Heterocyclic Substituents: Show varied activities depending on the specific heterocycle
The research indicates that 5-Isopropyl-1,3,4-oxadiazol-2-amine occupies a unique position in this spectrum, with the isopropyl group providing a balance between lipophilicity and steric effects that contribute to its biological profile.
Recent Research Advances
Synthetic Innovations
Recent advances in synthetic methodologies for 1,3,4-oxadiazole derivatives, including 5-Isopropyl-1,3,4-oxadiazol-2-amine, have focused on:
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Green Chemistry Approaches: Environmentally friendly synthesis methods with reduced waste
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One-Pot Synthesis: Streamlined procedures to improve efficiency and yield
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Catalyst-Free Methods: Reactions that proceed without expensive or toxic catalysts
These innovations have made the synthesis of 5-Isopropyl-1,3,4-oxadiazol-2-amine more accessible for research purposes.
Emerging Applications
Emerging research areas for 5-Isopropyl-1,3,4-oxadiazol-2-amine and related compounds include:
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Multitargeting Compounds: Development of dual or multi-action drugs that simultaneously address multiple aspects of complex diseases
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Combination Therapies: Use in conjunction with other therapeutic agents for synergistic effects
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Novel Formulations: Development of innovative drug delivery systems to optimize bioavailability and targeting
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